

Sulfaethoxypyridazine HPLC analysis method

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Compound Focus: Sulfaethoxypyridazine

CAS No.: 963-14-4

Cat. No.: S592505

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HPLC Analysis of Sulfamethoxypyridazine

The following method was used for the quantification of Sulfamethoxypyridazine (SMP) and other sulfonamides in an aqueous photodegradation study [1].

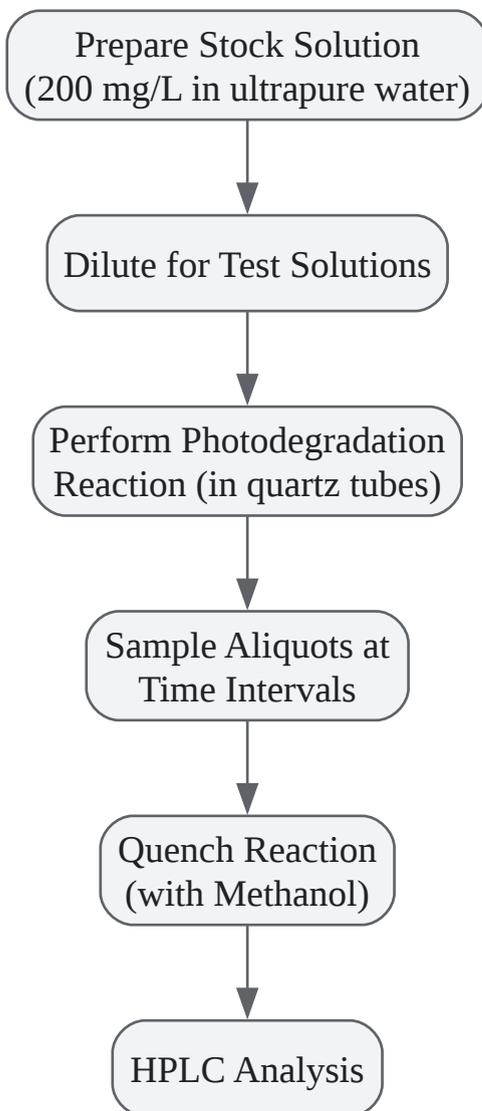
Table 1: Instrumental Parameters for HPLC Analysis

Parameter	Specification
Instrument	Agilent Technologies Series 1200 HPLC
Column	Agilent ZORBAX SB-C18 (5 µm, 4.6 × 150 mm)
Detection	UV Detector
Wavelength	Specific for SMP (value not provided in the source); other sulfonamides were detected at 260-264 nm [1].
Mobile Phase	Mixture of 50/50% (V/V) Methanol and Acetonitrile [1]
Flow Rate	0.5 mL/min [1]
Injection Volume	Not Specified

Parameter	Specification
Column Temperature	Not Specified

Detailed Experimental Protocol

The original study focused on degrading SMP, and the HPLC method was used to monitor the concentration of the antibiotic. Here is a summary of the experimental workflow and the specific sample preparation procedure used.



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Sample Preparation for Degradation Monitoring:

- **Stock Solution:** A stock solution of SMP was prepared in ultrapure water at a concentration of 200 mg/L [1].
- **Test Solutions:** The stock solution was diluted with ultrapure water to obtain the desired initial concentration for photodegradation experiments. For the degradation study, a 0.071 mM SMP solution was used [1].
- **Reaction and Quenching:** At predetermined time intervals during the degradation reaction, a 0.8 mL aliquot of the sample was withdrawn and immediately quenched by adding 0.2 mL of methanol to stop any further reaction [1].
- **Analysis:** The quenched samples were then directly injected into the HPLC system for analysis [1].

Critical Application Notes

- **Method Scope:** This method is proven for analyzing SMP in aqueous solutions, specifically in the context of monitoring its concentration during a degradation reaction [1]. Its performance for other matrices (e.g., biological, pharmaceutical formulations) is untested.
- **Validation Gaps:** The available source does not include a full method validation report. Key parameters such as linearity, precision, accuracy, and robustness for SMP quantification are not provided.
- **Wavelength Consideration:** The specific detection wavelength for SMP was not stated. You may need to determine the optimal wavelength by scanning a standard solution using a PDA detector. The wavelengths for other sulfonamides in the same study ranged from 260 nm to 264 nm [1].

Proposed Method Development Steps

To adapt this method for your specific needs, consider the following investigations:

- **Wavelength:** Confirm the ideal detection wavelength for SMP using a diode array detector (PDA).
- **Mobile Phase:** Optimize the ratio of methanol to acetonitrile and explore the use of buffers (e.g., phosphate or acetate) in the aqueous phase to improve peak shape and resolution.
- **Gradient Elution:** If analyzing multiple sulfonamides simultaneously, a gradient elution method may be necessary for adequate separation.
- **Full Validation:** Conduct a comprehensive validation following ICH or other relevant guidelines to establish the method's suitability for its intended purpose.

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References

1. Photodegradation of Sulfamethoxypyridazine in UV/Co(II) ... [pmc.ncbi.nlm.nih.gov]

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